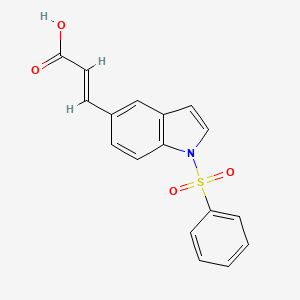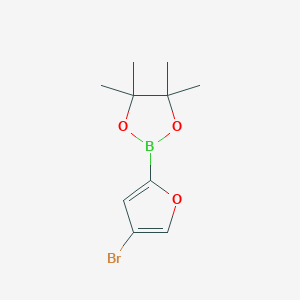
2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a related compound, “(4-Bromofuran-2-yl)methanamine hydrochloride”, is provided in the InChI Code: 1S/C5H6BrNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H . Another related compound, “(4-Bromofuran-2-yl)methanol”, has the molecular formula C5H5BrO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “(4-Bromofuran-2-yl)methanamine hydrochloride”, include a molecular weight of 212.47, a storage temperature of 2-8°C in an inert atmosphere, and a solid physical form . Another related compound, “(4-Bromofuran-2-yl)methanol”, has a molecular weight of 176.99600 .
Wissenschaftliche Forschungsanwendungen
1. Borophene Nanomaterials in Biosensors
- Application Summary : Borophene nanomaterials, which have excellent properties including high tensile strength, thermal and electrical conductivity, high capacitance, and metallic nature, are used in a range of applications in the fields of thin-layer electronics, optoelectronics, capacitors, and biosensors .
- Methods of Application : The review discusses different synthesis methods of borophene nanomaterials and their potential applications in biosensing .
- Results or Outcomes : The application of borophene nanomaterials has been extended to various scientific research fields. The biosensing applications of borophene may be extended to other biomolecules for the diagnosis of various diseases as well as their prognosis .
2. Metal–Organic Frameworks (MOFs) in Various Applications
- Application Summary : MOFs are a unique family of materials constructed by coordinating metal ions or clusters to bridging organic ligands. They have potential applications in the separation of alkanes, catalysis, energy storage, SERS based detections, and diagnostics .
- Methods of Application : The review presents the current research status of Raman spectroscopy in probing the structure, guest adsorption, catalytic activity, and reaction mechanisms of MOFs, and their application in energy storage and SERS detection .
- Results or Outcomes : Raman spectroscopic studies provide real-time information about the different processes and associated structural changes in MOFs .
3. Applications of Silica-Based Nanoparticles
- Application Summary : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
- Methods of Application : The fabrication of functionalized silica nanoparticles and their applications have been extensively highlighted .
- Results or Outcomes : These nanoparticles are particularly appropriate for different applications such as advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
4. Synthetic Biology and 3D Printing
- Application Summary : The marriage of synthetic biology and 3D printing has led to the development of programmable materials .
- Methods of Application : Researchers have been developing engineered living materials, primarily relying on bacterial and fungal systems .
- Results or Outcomes : The applications could someday include biomanufacturing and sustainable construction .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-9(2)10(3,4)15-11(14-9)8-5-7(12)6-13-8/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXOLIOBXRCIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700048 | |
| Record name | 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromofuran-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1025719-11-2 | |
| Record name | 2-(4-Bromo-2-furanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025719-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



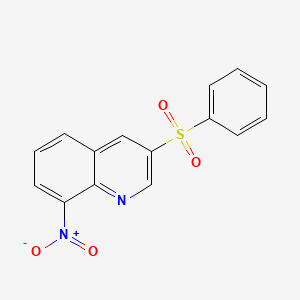
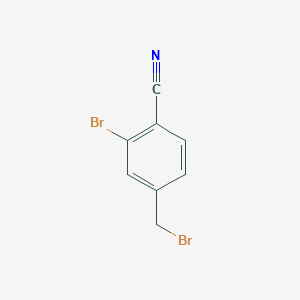
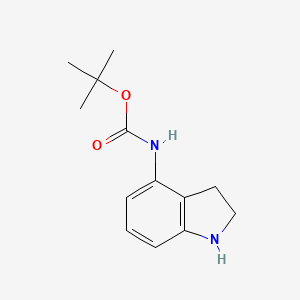
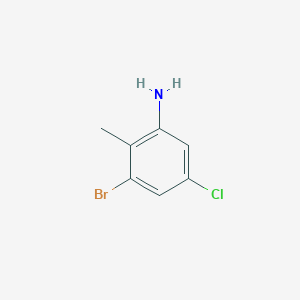
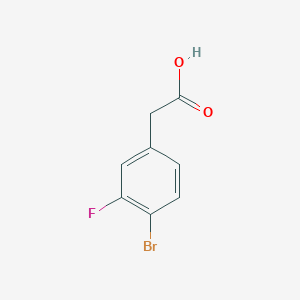
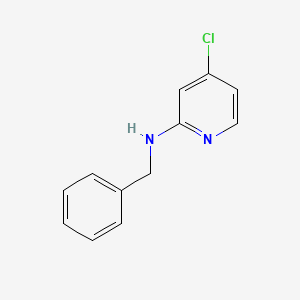
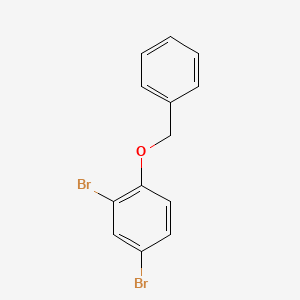
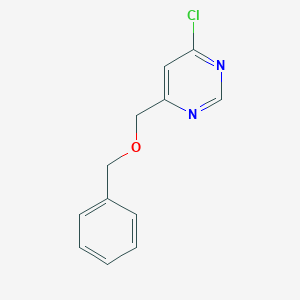
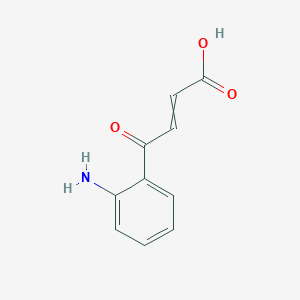
![[1,1'-Biphenyl]-4-propanal](/img/structure/B1524727.png)
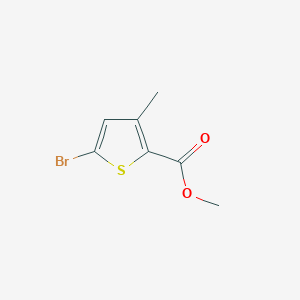
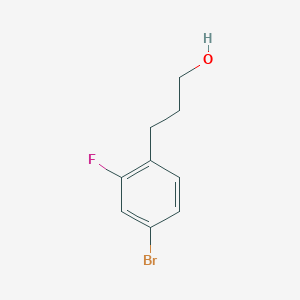
![4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1524730.png)
